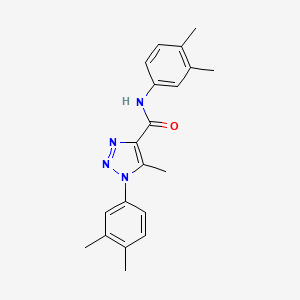
N,1-bis(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,1-bis(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, commonly known as 'DMT', is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. It is a triazole-based compound that has been synthesized using various methods and has shown potential in various scientific research applications.
科学的研究の応用
1. Complex Formation and Isolation of Tautomers
- Research on 1,2,3-triazole derivatives has shown their ability to form complexes with other compounds, which can be used for the isolation of specific isomers. For instance, Toda et al. (1988) demonstrated that 1H- and 2H-1,2,3-triazole tautomers could be isolated in pure form when complexed with certain host compounds. This highlights the potential of such triazole derivatives in chemical separation and purification processes Toda et al., 1988.
2. Synthesis and Biological Activities
- The synthesis of bis-1,2,3-triazole derivatives and their evaluation for biological activities has been a significant area of research. For example, a study by Reddy et al. (2016) synthesized novel bis-1,2,3-triazole derivatives and evaluated their antioxidant and antibacterial activities, demonstrating the potential of such compounds in medicinal chemistry Reddy et al., 2016.
3. Derivatives and Reaction Studies
- The study of various derivatives of 1,2,3-triazoles and their reactions offers insights into their chemical properties. Shainyan et al. (2015) explored the reactions of some 1,2,3-triazoles with formaldehyde and triflamide, leading to the synthesis of various compounds, thus contributing to the understanding of the reactivity and applicability of triazole derivatives in synthetic chemistry Shainyan et al., 2015.
4. Applications in Coordination Chemistry
- Triazole derivatives have found applications in coordination chemistry as well. A study by Schick et al. (2014) on the reaction of N-aminobenzimidazole with N,N-bis(dimethyleneamin)azine led to the formation of triazole derivatives that were used to create bis(NHC) complexes, demonstrating their utility in the development of novel organometallic compounds Schick et al., 2014.
5. Molecular Simulation and Chiral Discrimination
- The use of triazole derivatives in molecular simulation and chiral discrimination has been explored. Bereznitski et al. (2002) achieved separation of enantiomers using an amylose tris-3,5-dimethylphenyl carbamate stationary phase, indicating the role of triazole derivatives in advanced analytical techniques like chromatography Bereznitski et al., 2002.
6. Corrosion Inhibition
- Triazole derivatives are also used as corrosion inhibitors. Lagrenée et al. (2002) studied the efficiency of a new triazole derivative in inhibiting corrosion of mild steel in acidic media, showcasing the application of these compounds in industrial material protection Lagrenée et al., 2002.
7. Antimicrobial Agents
- The development of antimicrobial agents using 1,2,3-triazole carboxamides is a significant area of study. Pokhodylo et al. (2021) synthesized novel triazole-4-carboxamides and evaluated their antimicrobial activities against various pathogens, contributing to the search for new antimicrobial drugs Pokhodylo et al., 2021.
特性
IUPAC Name |
N,1-bis(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-12-6-8-17(10-14(12)3)21-20(25)19-16(5)24(23-22-19)18-9-7-13(2)15(4)11-18/h6-11H,1-5H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQAXQHUBRLFHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

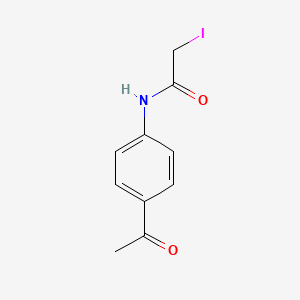
![3-(4-bromobenzyl)-8-(3-ethoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2585066.png)
![4-acetyl-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide](/img/structure/B2585070.png)
![3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide](/img/structure/B2585071.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2585072.png)

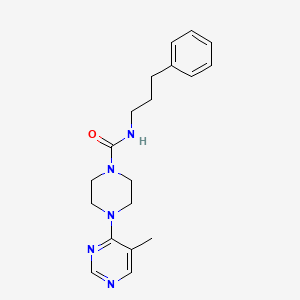
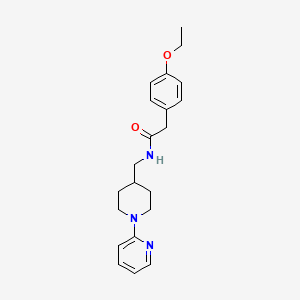
![2-(5-{[(2-Chloro-4-fluorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile](/img/structure/B2585077.png)
![N-[2-[[(1R)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2585078.png)

![2-[2-(3-Methoxyphenyl)hydrazinylidene]propanediamide](/img/structure/B2585081.png)
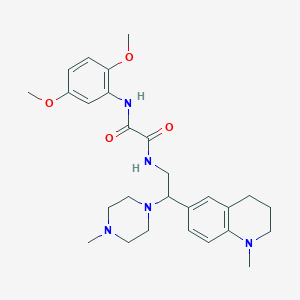
![2-Methyl-5-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2585084.png)